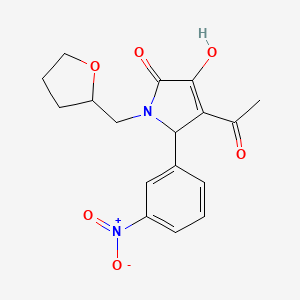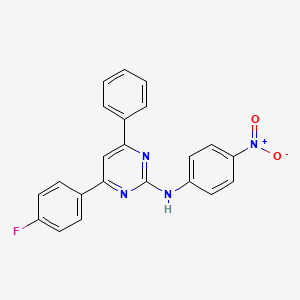![molecular formula C18H19NO B5021838 N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)bicyclo[221]heptane-2-carboxamide is an organic compound that features a bicyclic structure with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of naphthalen-1-amine with bicyclo[2.2.1]heptane-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)phenazine-1-carboxamide: Similar in structure but with a phenazine moiety instead of a bicyclic heptane.
N-(2,5-dimethylphenyl)bicycloheptane-2-carboxamide: Similar bicyclic structure but with different substituents on the aromatic ring
Uniqueness
N-(naphthalen-1-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of a naphthalene moiety with a bicyclic heptane structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-naphthalen-1-ylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(16-11-12-8-9-14(16)10-12)19-17-7-3-5-13-4-1-2-6-15(13)17/h1-7,12,14,16H,8-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQADDOTFUGUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)
METHANOL](/img/structure/B5021769.png)
![(6Z)-6-[[3-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5021781.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5021792.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5021795.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5021796.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide](/img/structure/B5021799.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5021809.png)

![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)
![N-[4-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-chlorobenzamide](/img/structure/B5021846.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)
